1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea
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Overview
Description
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea is a synthetic compound that features a pyrazole ring substituted with a bromo group and dimethyl groups, linked to a cyclopropylthiourea moiety
Preparation Methods
The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or enaminones.
Alkylation: The 3-position of the pyrazole ring is alkylated with a propyl group using appropriate alkylating agents.
Cyclopropylthiourea formation: The final step involves the reaction of the substituted pyrazole with cyclopropyl isothiocyanate to form the desired thiourea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea can undergo various chemical reactions, including:
Scientific Research Applications
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiourea moiety may also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea can be compared with other pyrazole derivatives, such as:
4-bromo-1-methyl-1H-1,2,3-triazole: This compound also features a bromo group but has a different heterocyclic core.
3,5-dimethyl-1H-pyrazole: Lacks the bromo and cyclopropylthiourea substituents, making it less complex.
4-bromo-3,5-dimethyl-1H-pyrazole: Similar in structure but lacks the propyl and cyclopropylthiourea groups.
The uniqueness of this compound lies in its combination of substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H19BrN4S |
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Molecular Weight |
331.28 g/mol |
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-cyclopropylthiourea |
InChI |
InChI=1S/C12H19BrN4S/c1-8-11(13)9(2)17(16-8)7-3-6-14-12(18)15-10-4-5-10/h10H,3-7H2,1-2H3,(H2,14,15,18) |
InChI Key |
HMWOLUBVOJBGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=S)NC2CC2)C)Br |
Origin of Product |
United States |
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